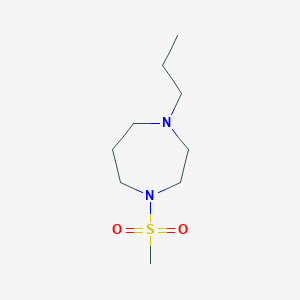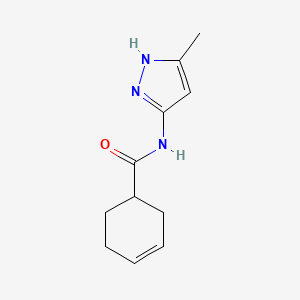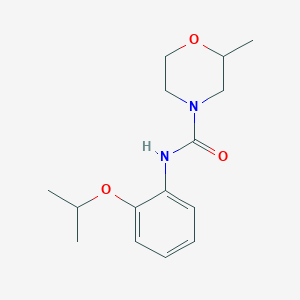![molecular formula C12H18N4O B7527053 N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea, commonly known as EPPU, is a synthetic compound that belongs to the class of pyridyl urea derivatives. It has been extensively studied for its potential use as a pharmacological tool in scientific research due to its unique mechanism of action and biochemical and physiological effects.
作用機序
EPPU acts as a non-competitive antagonist of α4β2 nAChRs, which are pentameric ion channels composed of two α4 and three β2 subunits. It binds to a site on the receptor that is distinct from the acetylcholine binding site and inhibits the flow of ions through the channel, thereby reducing the activity of the receptor. The inhibition of α4β2 nAChRs by EPPU has been shown to modulate various cellular signaling pathways that are involved in the regulation of neuronal and non-neuronal cell functions.
Biochemical and physiological effects:
EPPU has been shown to have a range of biochemical and physiological effects that are dependent on the specific cell type and context in which it is used. In neuronal cells, EPPU has been shown to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward and learning. In non-neuronal cells, EPPU has been shown to inhibit cell proliferation and migration, suggesting a potential role in cancer therapy.
実験室実験の利点と制限
EPPU has several advantages as a pharmacological tool in scientific research. It is highly selective for α4β2 nAChRs and does not affect other nAChR subtypes or other ion channels. It also has a long half-life in vivo, which allows for sustained inhibition of α4β2 nAChRs. However, EPPU has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the use of EPPU in scientific research. One area of interest is the role of α4β2 nAChRs in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPU may also have potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, the development of more potent and selective α4β2 nAChR antagonists based on the structure of EPPU may lead to the discovery of new pharmacological tools for the study of nAChRs.
合成法
EPPU can be synthesized through a multi-step process that involves the reaction of 3-pyridyl isocyanate with N-ethylpyrrolidine followed by the addition of a carbonyl group to form the final product. The synthesis of EPPU has been well-established in the scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
EPPU has been widely used as a pharmacological tool in scientific research to investigate the role of nicotinic acetylcholine receptors (nAChRs) in various physiological and pathological processes. It has been shown to selectively inhibit the activity of α4β2 nAChRs, which are involved in a range of functions such as learning and memory, addiction, and pain perception. EPPU has also been used to study the role of nAChRs in cancer cell proliferation and migration.
特性
IUPAC Name |
1-ethyl-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-10-6-5-7-14-11(10)16-8-3-4-9-16/h5-7H,2-4,8-9H2,1H3,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZWIQCBZNMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)







![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)


![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
